3-Methylquinuclidin-3-amine hydrobromide
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Overview
Description
Synthesis Analysis
The synthesis of 3-Methylquinuclidin-3-amine hydrobromide involves several steps . The process starts with a well-stirred solution of methyllithium in diethyl ether, which is treated with a solution of quinuclidin-3-one . The resulting solution is maintained at -78 °C for 1 hour and then allowed to warm to room temperature . After overnight stirring, the reaction is recooled (0 °C) and treated, dropwise, with water . The mixture is concentrated and the resulting residue is purified by flash chromatography over neutral aluminum oxide using a chloroform/methanol gradient (0-20% methanol) to give 3-methylquinuclidin-3-ol .Molecular Structure Analysis
The molecular formula of this compound is C8H17BrN2. It is a white crystalline powder.Chemical Reactions Analysis
Amines react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr) and hydrochloric acid (HCl) to give ammonium salts . Nitrous acid with the chemical formula HNO2 is unstable .Physical and Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water and ethanol. It is stable under normal conditions and has a melting point between 233-238°C.Scientific Research Applications
Catalyst for Synthesis of N-Methyl- and N-Alkylamines
3-Methylquinuclidin-3-amine hydrobromide is used as a precursor in the synthesis of N-Methyl- and N-Alkylamines, which are crucial in both academic research and industrial production. These compounds are extensively utilized in life-science molecules, highlighting their importance in regulating various biological activities. The development of convenient and cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts is a significant area of research, where this compound plays a vital role (Senthamarai et al., 2018).
CO2 Capture and Sequestration
The compound has been used to develop a new room-temperature ionic liquid incorporating a cation with an appended amine group. This innovative ionic liquid exhibits the capability to react reversibly with CO2, effectively sequestering the gas as a carbamate salt. The ionic liquid, notable for its efficiency in CO2 capture comparable to commercial amine sequestering reagents, presents advantages such as non-volatility and functional independence from water (Bates et al., 2002).
Enantioselective Synthesis
This compound contributes to the enantioselective synthesis of 3-arylquinazolin-4(3H)-ones, which are of pharmaceutical interest. The process involves the use of a tertiary amine-containing peptide as a catalyst, leading to the production of pharmaceutically relevant products with high enantioselectivity. These synthesis processes are significant due to their broad substrate scope and the retention of stereochemical information during subsequent transformations, which is essential in pharmaceutical applications (Diener et al., 2015).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methylquinuclidin-3-amine hydrobromide involves the reaction of 3-Methylquinuclidine with hydrobromic acid.", "Starting Materials": [ "3-Methylquinuclidine", "Hydrobromic acid" ], "Reaction": [ "Add 3-Methylquinuclidine to a reaction flask", "Add hydrobromic acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum", "Recrystallize the solid from ethanol to obtain 3-Methylquinuclidin-3-amine hydrobromide" ] } | |
CAS No. |
21638-13-1 |
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-8(9)6-10-4-2-7(8)3-5-10/h7H,2-6,9H2,1H3 |
InChI Key |
PLFBGAXIQJPOEX-UHFFFAOYSA-N |
SMILES |
CC1(CN2CCC1CC2)N.Br |
Canonical SMILES |
CC1(CN2CCC1CC2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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